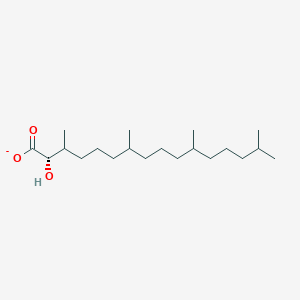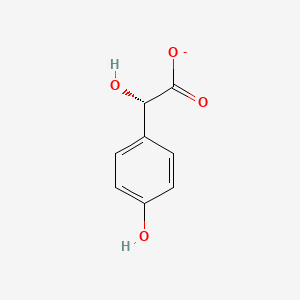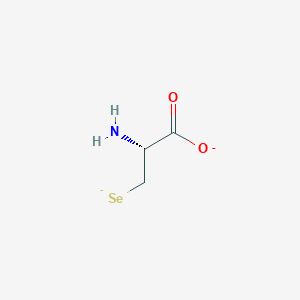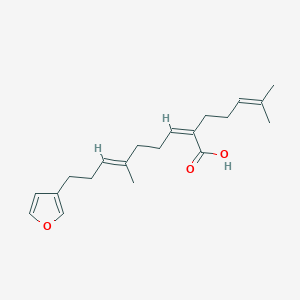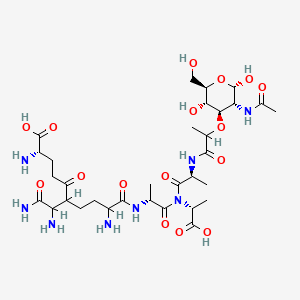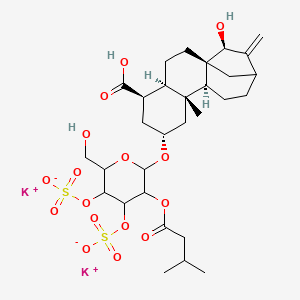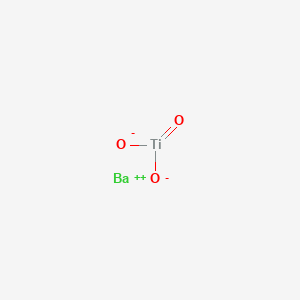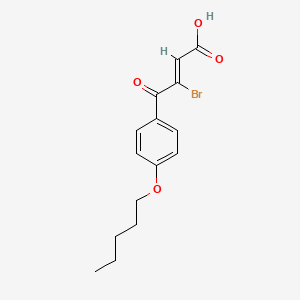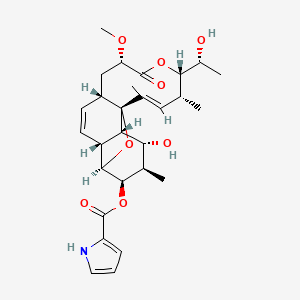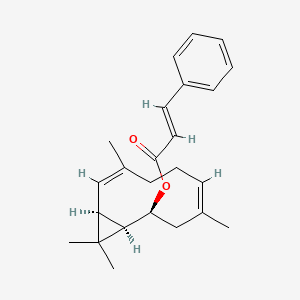
Guayulin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guayulin A is a natural product found in Parthenium argentatum and Parthenium with data available.
Applications De Recherche Scientifique
Chemical Composition and Seasonal Influence
Guayulin A is a prominent member of the guayulins, a family of sesquiterpene compounds found in guayule (Parthenium argentatum, Gray). These compounds are particularly interesting due to their accumulation in response to environmental conditions such as temperature. Research indicates a seasonal variation in guayulin content, with this compound being the most prominent member during most of the year, and guayulin C gaining prominence as temperatures decrease. This suggests an ecological role for guayulins, potentially in plant defense or adaptation to environmental stresses (Rozalén et al., 2021).
Agricultural and Commercial Prospects
Guayule represents a renewable source of rubber and latex, but its commercial viability has been hampered by high raw material costs. Guayulins, especially this compound, are accumulated in high concentrations in guayule and may hold commercial promise. Exploring the exploitation of guayulins could improve the feasibility of guayule cultivation, particularly in semi-desert areas. The potential applications of guayulins, such as in fungicides, miticides, and insecticides, are being investigated due to their biological activities (Jara et al., 2019).
Analytical Methodologies and Biological Properties
A validated RP-HPLC method has been developed for the quantification of guayulins A, B, C, and D in guayule shrub. This method not only aids in understanding the chemical composition of guayule but also supports the exploration of guayulins' biological properties. Guayulins may possess significant antibacterial and anticancer activities, similar to sesquiterpene lactones found in other species of the Parthenum genus. This is especially relevant as guayulins A and B play a crucial role in synthesizing antineoplastics used in breast cancer treatment (Spano et al., 2018).
Correlation with Rubber Content and Pest Resistance
This compound is correlated with the total rubber content in guayule plants, suggesting its potential as a selection tool in plant breeding. The ratio of this compound to guayulin B seems to have been modified in newer guayule lines, which may affect pest resistance and other important agricultural traits (Teetor et al., 2009).
Biopesticide Potential
Recent studies have explored the biopesticide activity of guayule resin, with guayulins being significant constituents. The study found that guayule resin and its fractions displayed considerable activity against economically significant plant pests. Guayulins C and D, along with other compounds, were identified as likely responsible for the observed biopesticide effects. This further underscores the potential of guayulins as bioactive compounds in pest management (Latorre et al., 2022).
Propriétés
Numéro CAS |
31685-97-9 |
|---|---|
Formule moléculaire |
C24H30O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
[(1R,2S,4Z,8Z,10S)-4,8,11,11-tetramethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O2/c1-17-9-8-10-18(2)16-21(23-20(15-17)24(23,3)4)26-22(25)14-13-19-11-6-5-7-12-19/h5-7,10-15,20-21,23H,8-9,16H2,1-4H3/b14-13+,17-15-,18-10-/t20-,21-,23-/m0/s1 |
Clé InChI |
JYEVPOCBZDNGDL-ISCJZRRASA-N |
SMILES isomérique |
C/C/1=C/[C@H]2[C@H](C2(C)C)[C@H](C/C(=C\CC1)/C)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC2C(C2(C)C)C(CC(=CCC1)C)OC(=O)C=CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC2C(C2(C)C)C(CC(=CCC1)C)OC(=O)C=CC3=CC=CC=C3 |
Synonymes |
guayulin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)
![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)
